4-(5-Hydroxymethyl-furan-2-yl)-benzoic acid
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Overview
Description
4-(5-Hydroxymethyl-furan-2-yl)-benzoic acid is an organic compound that features a furan ring substituted with a hydroxymethyl group and a benzoic acid moiety. This compound is of interest due to its potential applications in various fields, including organic synthesis, pharmaceuticals, and materials science. The presence of both the furan and benzoic acid functionalities allows for diverse chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(5-Hydroxymethyl-furan-2-yl)-benzoic acid typically involves the following steps:
Formation of 5-Hydroxymethylfurfural: This intermediate is often prepared from biomass-derived sugars through acid-catalyzed dehydration.
Condensation Reaction: 5-Hydroxymethylfurfural undergoes a condensation reaction with a suitable benzoic acid derivative under acidic or basic conditions to form the target compound.
Industrial Production Methods: Industrial production methods for this compound may involve:
Catalytic Processes: Utilizing catalysts to enhance the efficiency and yield of the condensation reaction.
Green Chemistry Approaches: Employing environmentally friendly solvents and reagents to minimize waste and reduce environmental impact.
Types of Reactions:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid, forming 4-(5-Carboxy-furan-2-yl)-benzoic acid.
Reduction: The furan ring can undergo reduction to form tetrahydrofuran derivatives.
Substitution: The hydroxymethyl group can be substituted with various functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: 4-(5-Carboxy-furan-2-yl)-benzoic acid.
Reduction: Tetrahydrofuran derivatives.
Substitution: Various substituted furan derivatives depending on the nucleophile used.
Scientific Research Applications
4-(5-Hydroxymethyl-furan-2-yl)-benzoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the production of polymers and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(5-Hydroxymethyl-furan-2-yl)-benzoic acid involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in metabolic pathways.
Pathways: It can modulate oxidative stress pathways, influence cell signaling, and affect gene expression.
Comparison with Similar Compounds
5-Hydroxymethylfurfural: A precursor in the synthesis of 4-(5-Hydroxymethyl-furan-2-yl)-benzoic acid.
4-(5-Carboxy-furan-2-yl)-benzoic acid: An oxidation product of the target compound.
Tetrahydrofuran derivatives: Reduction products of the furan ring.
Uniqueness: this compound is unique due to the combination of the furan ring and benzoic acid moiety, which imparts distinct chemical reactivity and potential biological activity compared to its similar compounds.
Properties
IUPAC Name |
4-[5-(hydroxymethyl)furan-2-yl]benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O4/c13-7-10-5-6-11(16-10)8-1-3-9(4-2-8)12(14)15/h1-6,13H,7H2,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEZNEPQDECMJAN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(O2)CO)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80360518 |
Source
|
Record name | 4-(5-Hydroxymethyl-furan-2-yl)-benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80360518 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53782-69-7 |
Source
|
Record name | 4-[5-(Hydroxymethyl)-2-furanyl]benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=53782-69-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(5-Hydroxymethyl-furan-2-yl)-benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80360518 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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